molecular formula C18H21NO2 B5853578 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide

3,3-dimethyl-N-(4-phenoxyphenyl)butanamide

Cat. No.: B5853578
M. Wt: 283.4 g/mol
InChI Key: SYPBMRJUHRXCRW-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(4-phenoxyphenyl)butanamide is an organic compound with a complex structure that includes a butanamide backbone substituted with a phenoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide typically involves the reaction of 4-phenoxyaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(4-phenoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-N-(4-methoxyphenyl)butanamide
  • 3,3-dimethyl-N-(4-chlorophenyl)butanamide
  • 3,3-dimethyl-N-(4-fluorophenyl)butanamide

Uniqueness

3,3-dimethyl-N-(4-phenoxyphenyl)butanamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,3-dimethyl-N-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(2,3)13-17(20)19-14-9-11-16(12-10-14)21-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPBMRJUHRXCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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